![molecular formula C7H6BrN3O B14014110 5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C7H6BrN3O. It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the bromination of 4-methoxypyrrolo[2,1-f][1,2,4]triazine using bromine or a brominating agent under controlled conditions . Another approach includes the use of bromohydrazone intermediates, which are then cyclized to form the desired compound . Industrial production methods often involve multi-step synthesis and optimization of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, hydrazine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, including kinase inhibition and antiviral properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound can inhibit the activity of these targets, leading to the disruption of critical biological pathways. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparación Con Compuestos Similares
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and biological activities. Similar compounds include:
5-Bromo-2-chloro-4-methoxypyrrolo[2,1-f][1,2,4]triazine: Another derivative with different substitution patterns and potentially different biological activities.
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which serves as a scaffold for various biologically active molecules.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their substituents, leading to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C7H6BrN3O |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
5-bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-5(8)2-3-11(6)10-4-9-7/h2-4H,1H3 |
Clave InChI |
TZNDEYJHMGBFHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NN2C1=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



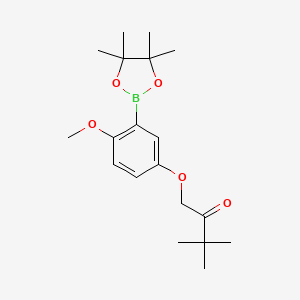
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)


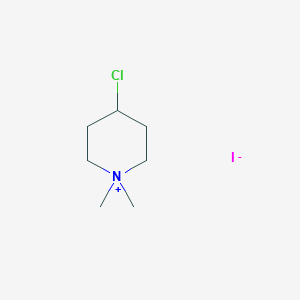
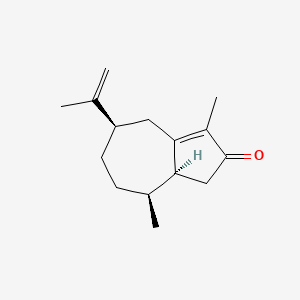
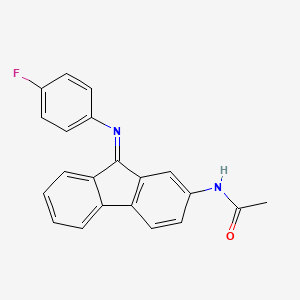
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)
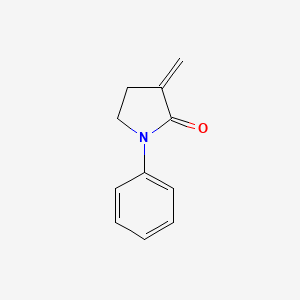
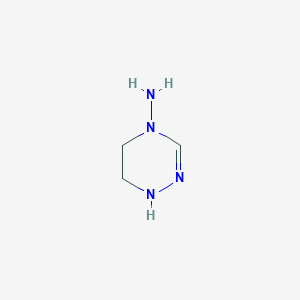
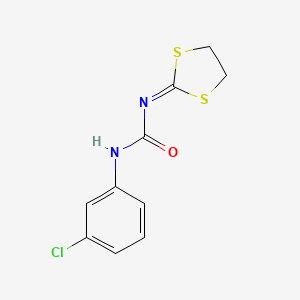
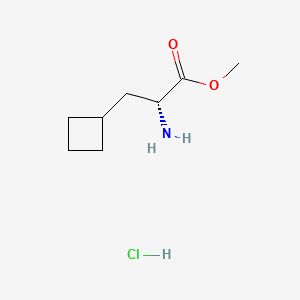
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
